

structural elucidation of 2-Chloro-4-iodopyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

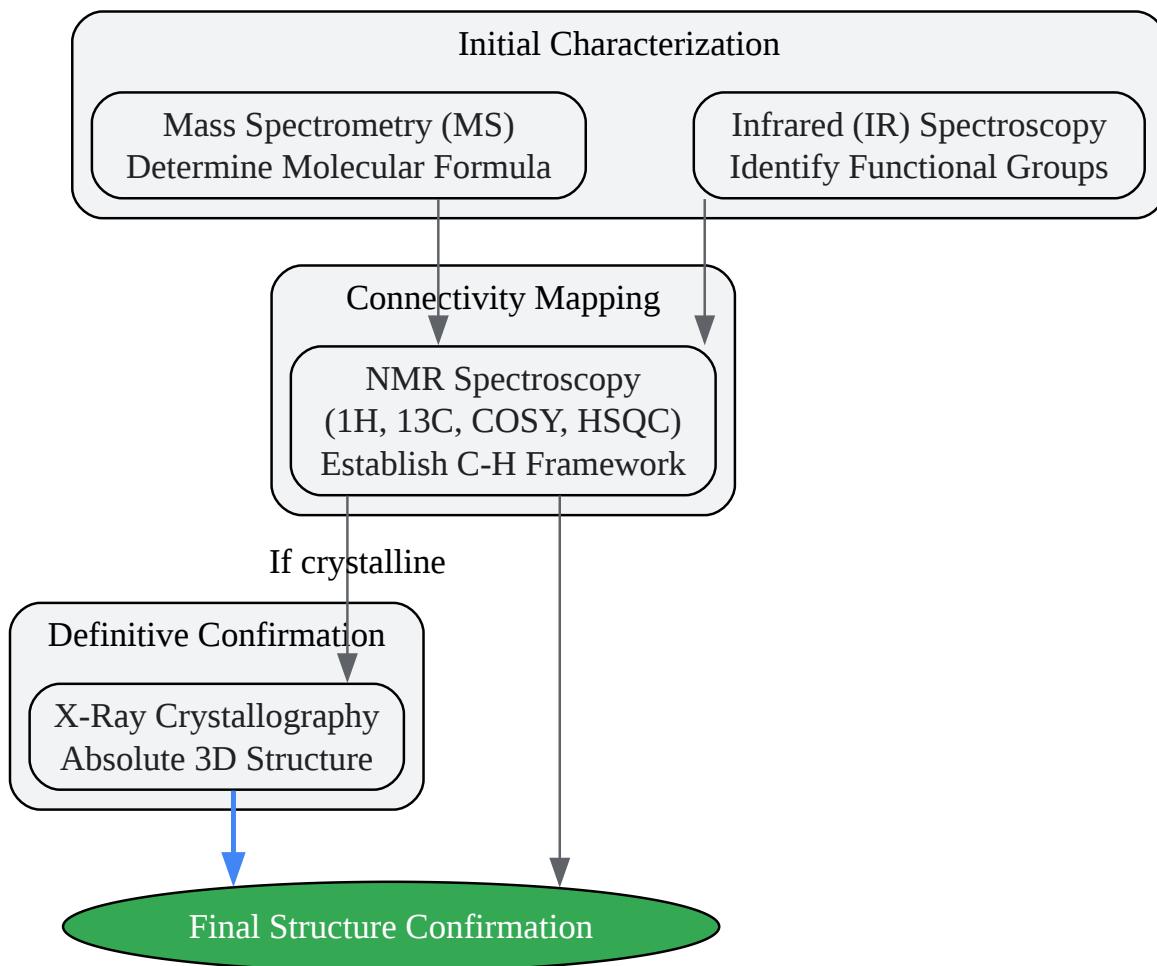
Compound Name: 2-Chloro-4-iodopyridin-3-ol

Cat. No.: B3090171

[Get Quote](#)

An In-depth Technical Guide to the Structural Elucidation of **2-Chloro-4-iodopyridin-3-ol**

Authored for Researchers, Scientists, and Drug Development Professionals


Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. **2-Chloro-4-iodopyridin-3-ol**, a poly-functionalized heterocyclic compound, represents a versatile scaffold with significant potential in synthetic chemistry.^{[1][2][3]} Its utility as a building block is intrinsically linked to the specific arrangement of its chloro, iodo, and hydroxyl substituents, which dictates its reactivity in cross-coupling and substitution reactions.^{[2][4]} This guide presents a comprehensive, multi-technique framework for the unambiguous structural elucidation of **2-chloro-4-iodopyridin-3-ol**. Moving beyond a simple recitation of methods, this document provides the underlying rationale for the strategic integration of mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray diffraction, ensuring a self-validating and definitive analytical conclusion.

The Strategic Workflow: An Integrated Analytical Approach

The structural elucidation of a molecule is not a linear process but rather a convergence of complementary data. Each analytical technique provides a unique piece of the structural puzzle. The mass tells us the elemental composition, the infrared spectrum reveals the

functional groups, nuclear magnetic resonance maps the atomic connectivity, and X-ray crystallography provides the definitive three-dimensional structure. The following workflow illustrates the logical integration of these techniques.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Rationale: The first step in characterizing an unknown compound is to determine its molecular weight and, by extension, its elemental formula. High-Resolution Mass

Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass measurements, HRMS provides the exact mass of an ion to several decimal places, allowing for the calculation of a unique elemental formula. For **2-chloro-4-iodopyridin-3-ol**, the presence of chlorine and iodine, each with characteristic isotopic patterns, provides an additional layer of confirmation.[5]

Experimental Protocol: LC-MS (ESI-HRMS)

- Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~1-10 µg/mL.
- Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, equipped with an Electrospray Ionization (ESI) source.[1]
- LC Method:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min.
- MS Acquisition:
 - Ionization Mode: ESI positive and negative modes to observe $[M+H]^+$ and $[M-H]^-$ ions, respectively.
 - Mass Range: Scan from m/z 100 to 500.
 - Resolution: Set to >60,000 to ensure accurate mass measurement.

- Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass. Verify the isotopic distribution pattern against the simulated pattern for C5H3ClINO.

Data Presentation: Predicted Molecular Ion Data

Property	Predicted Value	Rationale
Molecular Formula	<chem>C5H3ClINO</chem>	Based on the expected structure.
Monoisotopic Mass	254.8948 u	Calculated using the most abundant isotopes (¹² C, ¹ H, ³⁵ Cl, ¹²⁷ I, ¹⁴ N, ¹⁶ O).
Ion (Positive)	[M+H] ⁺	Protonation of the pyridine nitrogen is expected in positive ESI mode.
m/z (³⁵ Cl)	255.8998	The primary peak observed.
m/z (³⁷ Cl)	257.8969	The A+2 peak, with an intensity of ~32% relative to the A peak, is a hallmark of a single chlorine atom.
Ion (Negative)	[M-H] ⁻	Deprotonation of the acidic hydroxyl group is expected in negative ESI mode.
m/z (³⁵ Cl)	253.8872	The primary peak observed in negative mode.
m/z (³⁷ Cl)	255.8843	The corresponding A+2 peak.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **2-chloro-4-iodopyridin-3-ol**, a suite of 1D and 2D NMR experiments is required to unambiguously assign

the substitution pattern on the pyridine ring. The chemical shifts are heavily influenced by the electronic effects of the three different substituents.[6][7]

Experimental Protocol: 1D and 2D NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Experiments to Acquire:
 - ¹H NMR: Provides information on the number, environment, and coupling of protons.
 - ¹³C NMR: Identifies all unique carbon atoms.
 - DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
 - COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, in this case, between the two adjacent protons on the pyridine ring.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the full structure and assigning quaternary carbons.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

Atom Position	Predicted ¹ H Shift (ppm), Multiplicity	Predicted ¹³ C Shift (ppm)	Rationale for Prediction
C2	-	~145-150	Carbon bearing the electron-withdrawing chlorine atom. Its chemical shift is significantly downfield.
C3	-	~150-155	Carbon attached to the oxygen atom (pyridin-3-ol tautomer). This carbon is expected to be highly deshielded.
C4	-	~90-95	Carbon bearing the heavy iodine atom. The "heavy atom effect" of iodine typically shifts the attached carbon significantly upfield.
H5 / C5	~7.8-8.0, d ($J \approx 5-6$ Hz)	~130-135	This proton is adjacent to the pyridine nitrogen and the iodine-bearing carbon. It will appear as a doublet due to coupling with H6.

			This proton is adjacent to the pyridine nitrogen and coupled to H5, appearing as a doublet. It is ortho to the nitrogen, resulting in a downfield shift.
H6 / C6	~7.4-7.6, d ($J \approx 5-6$ Hz)	~140-145	
OH	~9.5-10.5, br s	-	The hydroxyl proton is expected to be a broad singlet and its chemical shift is concentration and solvent dependent. It will exchange upon addition of D ₂ O. ^[8]

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The diagnostic value lies in identifying vibrations that are characteristic of specific bonds. For this molecule, the most crucial absorption will be the O-H stretch from the hydroxyl group, which confirms its presence and distinguishes it from other potential isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Instrumentation:** A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Data Acquisition: Collect the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} . Perform a background scan first.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

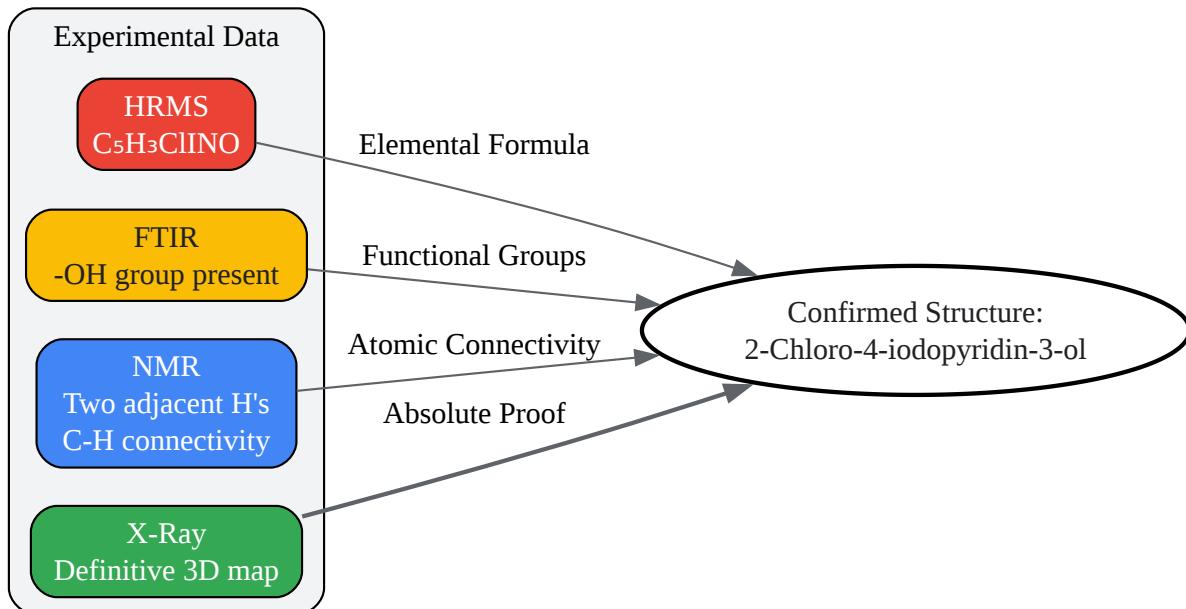
Data Presentation: Key IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Expected Appearance
~3400 - 3200	O-H stretch (hydroxyl)	Strong, broad band, characteristic of a hydrogen-bonded alcohol or phenol.[8]
~3100 - 3000	C-H stretch (aromatic)	Weak to medium, sharp peaks.
~1600 - 1450	C=C and C=N ring stretching	Multiple medium to strong bands, characteristic of the pyridine ring system.[9][10]
~1300 - 1200	C-O stretch (phenol-like)	Medium to strong band.
< 800	C-Cl and C-I stretches	Found in the fingerprint region, often complex and harder to assign definitively without computational analysis.

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, irrefutable proof. It provides a three-dimensional map of electron density from which the precise location of every atom (excluding hydrogens, typically) can be determined. This technique resolves any ambiguity regarding the substitution pattern and provides valuable data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction


- Crystal Growth (Self-Validating Step): The ability to grow a single, well-ordered crystal is itself an indication of sample purity. A common method is slow evaporation. Dissolve the

purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/heptane) to near saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.

- **Crystal Selection and Mounting:** Select a suitable crystal (typically <0.5 mm in all dimensions, with no visible cracks) under a microscope and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. An X-ray source (e.g., Mo K α) is used to irradiate the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Data Synthesis: Converging on a Final Structure

The power of this multi-technique approach lies in the cross-validation of data. The molecular formula from HRMS serves as a hard constraint for NMR and IR interpretation. The functional groups identified by IR must be consistent with the chemical shifts and correlations seen in the NMR spectra. Finally, the definitive connectivity and stereochemistry from X-ray crystallography must align with all spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Convergence of analytical data for structure confirmation.

By following this rigorous, evidence-based workflow, researchers can achieve an unimpeachable structural assignment for **2-chloro-4-iodopyridin-3-ol**, providing the solid foundation necessary for its application in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications _Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. Pyridine(110-86-1) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [structural elucidation of 2-Chloro-4-iodopyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3090171#structural-elucidation-of-2-chloro-4-iodopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com